
5-Amino-2-(tert-butyl)-4-ethylphenol
Overview
Description
5-Amino-2-(tert-butyl)-4-ethylphenol is an organic compound with the molecular formula C12H19NO It is a phenolic compound characterized by the presence of an amino group at the 5-position, a tert-butyl group at the 2-position, and an ethyl group at the 4-position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-(tert-butyl)-4-ethylphenol typically involves the nitration of 2-tert-butyl-4-ethylphenol followed by reduction of the nitro group to an amino group. The nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then reduced using a suitable reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas or ammonium formate in ethanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-(tert-butyl)-4-ethylphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: Corresponding amines or reduced phenolic compounds.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Chemical Applications
Intermediate in Organic Synthesis
5-Amino-2-(tert-butyl)-4-ethylphenol serves as an important intermediate in the synthesis of various organic compounds and polymers. Its structure allows for multiple chemical modifications, leading to the formation of derivatives that are useful in different chemical processes. Common transformations include oxidation to form quinones or other oxidized phenolic derivatives, reduction to generate corresponding amines, and substitution reactions to yield halogenated or nitrated derivatives.
Table 1: Common Reactions Involving this compound
Reaction Type | Products Formed |
---|---|
Oxidation | Quinones, oxidized phenolic derivatives |
Reduction | Corresponding amines |
Substitution | Halogenated or nitrated derivatives |
Biological Applications
Antimicrobial and Antioxidant Properties
Research indicates that this compound possesses potential biological activities, particularly antimicrobial and antioxidant properties. Studies have demonstrated its effectiveness against various microbial strains and its ability to scavenge free radicals, which may contribute to its protective effects against oxidative stress .
Case Study: Neuroprotective Potential
A recent study investigated the neuroprotective effects of compounds related to this compound in the context of Alzheimer's disease. The compounds exhibited high antioxidant activity and inhibited acetylcholinesterase, suggesting potential therapeutic benefits for neurodegenerative conditions. The lead compound showed promising results in inhibiting β-amyloid aggregation, a hallmark of Alzheimer's pathology .
Medicinal Applications
Drug Development
The compound is being explored as a building block for pharmaceuticals. Its structural characteristics make it suitable for developing drugs targeting various diseases, including neurodegenerative disorders. Preliminary findings suggest that derivatives of this compound could lead to new treatments with enhanced efficacy and reduced side effects .
Industrial Applications
Dyes and Pigments Production
In industrial chemistry, this compound is utilized in the production of dyes and pigments. Its ability to form stable colorants makes it valuable in textile and coating industries. The compound's versatility allows it to be modified into various forms suitable for different applications.
Mechanism of Action
The mechanism of action of 5-Amino-2-(tert-butyl)-4-ethylphenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in redox reactions, while the amino group can form hydrogen bonds and interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2-tert-Butyl-4-ethylphenol: Lacks the amino group, resulting in different chemical properties and reactivity.
5-Amino-2,4-di-tert-butylphenol: Contains an additional tert-butyl group, leading to increased steric hindrance and altered reactivity.
2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol: Contains a dimethylaminomethyl group, which affects its chemical behavior and applications.
Uniqueness
5-Amino-2-(tert-butyl)-4-ethylphenol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity
Properties
Molecular Formula |
C12H19NO |
---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
5-amino-2-tert-butyl-4-ethylphenol |
InChI |
InChI=1S/C12H19NO/c1-5-8-6-9(12(2,3)4)11(14)7-10(8)13/h6-7,14H,5,13H2,1-4H3 |
InChI Key |
LJCNJIHXKFTVTN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1N)O)C(C)(C)C |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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